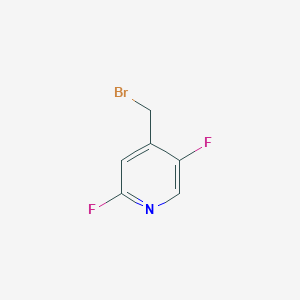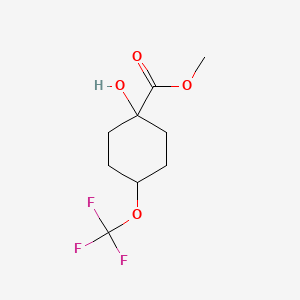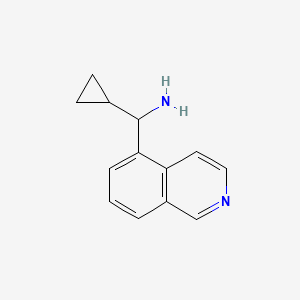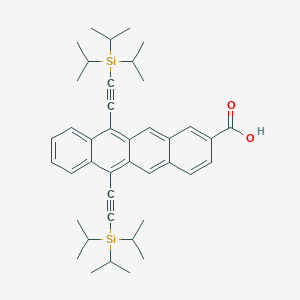![molecular formula C10H18F2N2 B13022668 7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B13022668.png)
7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C10H18F2N2 and a molecular weight of 204.26 g/mol . This compound is characterized by its spiro structure, which includes two nitrogen atoms and two fluorine atoms. It is primarily used for research purposes and is not intended for clinical or medical applications .
Preparation Methods
The synthesis of 7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spiro structure. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: While not used clinically, it is studied for its potential pharmacological properties and effects on biological systems.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane can be compared with other similar compounds, such as:
7,7-Difluoro-2-methyl-2,9-diazaspiro[5.5]undecane: This compound has a similar spiro structure but with a different substitution pattern.
9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane: This compound contains additional oxygen atoms in its structure.
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: This compound has a tert-butyl group and a carboxylate group in its structure. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
11,11-difluoro-9-methyl-2,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18F2N2/c1-14-6-4-9(10(11,12)8-14)3-2-5-13-7-9/h13H,2-8H2,1H3 |
InChI Key |
IPMZHIOFIYEWIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCNC2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13022596.png)


![Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13022617.png)

![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13022640.png)

![[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B13022649.png)






